molecular formula C9H17NO B1602963 1-Oxa-4-azaspiro[5.5]undecane CAS No. 3970-87-4

1-Oxa-4-azaspiro[5.5]undecane

Cat. No. B1602963
CAS RN: 3970-87-4
M. Wt: 155.24 g/mol
InChI Key: SLZYACYSMJWKBM-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.5]undecane is a compound that has been identified as a potent soluble epoxide hydrolase (sEH) inhibitor and an orally active agent for treating chronic kidney diseases . It has also been reported as a potent dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), indicating its potential use in the treatment of pain .


Synthesis Analysis

The synthesis of 1-Oxa-4-azaspiro[5.5]undecane derivatives has been reported in the literature . The process involves the use of linear amino ynone substrates and a mercuric triflate (Hg (OTf)2)-catalyzed cycloisomerization reaction .


Molecular Structure Analysis

The molecular structure of 1-Oxa-4-azaspiro[5.5]undecane is characterized by a unique 1-azaspiro[5.5]undecane skeleton . This structure is common to the histrionicotoxin family .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-4-azaspiro[5.5]undecane include a molecular weight of 155.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 21.3 Ų and a complexity of 130 .

Scientific Research Applications

  • Synthesis Challenges and Biological Activities The 1-oxa-4-azaspiro[5.5]undecane ring systems are core structures in natural or synthetic products with significant biological activities. Their synthesis represents a challenging target due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

  • Role in Antibacterial Agents Derivatives of 1-oxa-4-azaspiro[5.5]undecane have been used in the synthesis of ciprofloxacin derivatives. These derivatives showed distinct activity against specific bacterial strains, indicating their potential as antibacterial agents (Lukin et al., 2022).

  • Chronic Kidney Disease Treatment Compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors for treating chronic kidney diseases. These compounds show promising results in lowering serum creatinine levels in rat models (Kato et al., 2014).

  • Electrochemical Lactonization A graphite felt electrode modified with 1-azaspiro[5.5]undecane N-oxyl was used for the electrocatalytic oxidation of diols, yielding optically active lactones. This indicates its potential in asymmetric synthesis applications (Kashiwagi et al., 2003).

  • Potential in Carbohydrate Systems Nitrogen-centered radicals generated from 1-oxa-7-azaspiro[5.5]undecane in carbohydrate systems can undergo regio- and stereoselective intramolecular hydrogen atom transfer, suggesting its utility in the synthesis of complex organic compounds (Freire et al., 2002).

  • Enhanced Reactivity in the Castagnoli-Cushman Reaction Certain derivatives of 1-oxa-4-azaspiro[5.5]undecane exhibit enhanced reactivity in the Castagnoli-Cushman reaction with imines, indicating its importance in organic synthesis (Rashevskii et al., 2020).

  • Antitumor Activity Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to have moderate to potent activity against various cancer cell lines, highlighting its potential in cancer research (Yang et al., 2019).

  • piro[5.5]undecane, related to 1-Oxa-4-azaspiro[5.5]undecane, is involved in the sex pheromone biosynthesis of the female olive fruit-fly. This finding is significant for understanding monooxygenase-mediated processes in pheromone assembly and can impact the development of pest control strategies (Fletcher et al., 2002).

Future Directions

The future directions for 1-Oxa-4-azaspiro[5.5]undecane could involve further exploration of its potential as a treatment for chronic kidney diseases and pain management . More research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-oxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZYACYSMJWKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633327
Record name 1-Oxa-4-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4-azaspiro[5.5]undecane

CAS RN

3970-87-4
Record name 1-Oxa-4-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Muntean, I Grosu, G Plé, S Mager… - Monatshefte für Chemie …, 2000 - Springer
The synthesis and the stereochemistry of new spiro-1,3-perhydrooxazines are reported. The stereoisomerism of these compounds is discussed considering the data of conformational …
Number of citations: 2 link.springer.com
Z JING - 2014 - core.ac.uk
The increasing demand for new chemical entities urges synthetic chemists to pursue simple, efficient, selective, high yielding, and environmentally benign reactions. 1 Multicomponent …
Number of citations: 2 core.ac.uk
SJ Gharpure, JVK Prasad - The Journal of Organic Chemistry, 2011 - ACS Publications
A general strategy is developed for the stereoselective synthesis of C-substituted morpholine derivatives using intramolecular reductive etherification reaction. The method is extended …
Number of citations: 44 pubs.acs.org

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